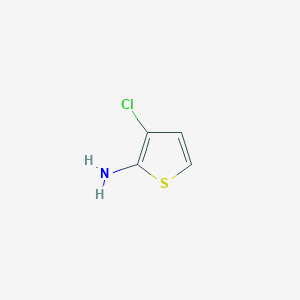

3-Chlorothiophen-2-amine

Description

Significance of Aminothiophene Architectures in Heterocyclic Chemistry

Aminothiophenes are a cornerstone of heterocyclic chemistry, serving as crucial building blocks in organic synthesis. nih.gov Their importance stems from their ability to act as synthons for the creation of more complex, biologically active thiophene-containing molecules. nih.govnih.gov The incorporation of an aminothiophene moiety can bestow a broad spectrum of biological activities upon a molecule, making it an attractive scaffold for drug discovery. nih.gov These compounds are investigated for their diverse mechanisms of action and are promising as selective inhibitors and modulators in medicinal chemistry. nih.govpnrjournal.com Beyond pharmaceuticals, aminothiophene derivatives have found applications as dyes and in the development of pesticides. pnrjournal.comresearchgate.net Their utility also extends to materials science, with applications in fluorescent dyes for bio-imaging, liquid crystals, and organic solar cells. encyclopedia.pubbeilstein-journals.orgnih.gov

The versatility of aminothiophenes is largely attributed to the Gewald reaction, a multicomponent reaction that provides an efficient and adaptable method for their synthesis. nih.govnih.govresearchgate.netresearchgate.net This accessibility has spurred extensive research into their chemical properties and potential applications. pnrjournal.comresearchgate.net

Structural Classification and Nomenclature within Thiophene-Based Scaffolds

Thiophene (B33073) (C₄H₄S) is a five-membered aromatic heterocyclic compound containing a sulfur atom. scribd.comwikipedia.orgbritannica.com Its derivatives are classified based on the nature and position of the substituents on the thiophene ring. The numbering of the ring starts from the sulfur atom and proceeds around the ring.

3-Chlorothiophen-2-amine, as its name suggests, is a thiophene ring with a chlorine atom at the 3-position and an amine group at the 2-position. The systematic name for thiophene is 1-Thiacyclopent-2,4-diene or Thiole. scribd.com

Thiophene-based scaffolds can be further categorized based on the fusion of other rings. For instance, the fusion of a thiophene ring with a benzene (B151609) ring results in benzothiophene. wikipedia.org The combination with other heterocyclic rings, such as thiazole (B1198619), leads to more complex structures like 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine.

Table 1: Classification of Thiophene-Based Scaffolds

| Category | Description | Example |

| Simple Thiophenes | A single thiophene ring with various substituents. | This compound |

| Fused Thiophenes | Thiophene ring fused with one or more aromatic or heterocyclic rings. | Benzothiophene |

| Thiophene-containing Heterocycles | Molecules containing a thiophene ring linked to other heterocyclic systems. | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine |

Overview of Research Trajectories for Chlorinated Aminothiophenes

Research into chlorinated aminothiophenes, including this compound, has followed several key trajectories. A significant area of focus is their use as intermediates in the synthesis of more complex molecules. For example, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. nih.gov

The introduction of a chlorine atom onto the aminothiophene scaffold can significantly influence the molecule's reactivity and biological activity. This has led to investigations into the synthesis and properties of various chlorinated thiophene derivatives. For instance, 3-chlorothiophene-2-carbonyl chloride is utilized as an intermediate in the synthesis of other heterocyclic compounds. biosynth.com

Furthermore, the development of efficient synthetic methods for these compounds remains an active area of research. This includes multi-step chemical reactions and the exploration of novel catalytic systems. beilstein-journals.orgnih.gov The modification of the thiophene nucleus with substituents like chlorine is a key strategy to alter the properties of resulting compounds, such as dyes, and to understand structure-activity relationships. sapub.org

Current Challenges and Prospective Avenues in this compound Studies

Despite the progress made, challenges remain in the study of this compound and related compounds. One of the primary challenges lies in developing highly efficient and environmentally friendly synthetic routes. While methods like the Gewald reaction are valuable, the pursuit of greener synthetic methodologies continues to be a priority. nih.govresearchgate.net

Another challenge is the comprehensive understanding of the structure-activity relationships of these compounds. Further research is needed to elucidate how the specific placement of the chloro and amino groups on the thiophene ring influences their biological and chemical properties.

Prospective avenues for research include:

Exploration of Novel Catalytic Systems: The use of advanced catalysts, such as palladium nanoparticles, could lead to more efficient and selective syntheses of this compound derivatives. mdpi.com

Synthesis of Novel Derivatives: The synthesis of new derivatives by modifying the amino group or introducing other functional groups could lead to compounds with enhanced or novel properties.

Applications in Materials Science: Further investigation into the use of these compounds in the development of new materials, such as organic electronics and functional polymers, is a promising area. beilstein-journals.org

Medicinal Chemistry: Continued exploration of the medicinal potential of this compound derivatives as scaffolds for the development of new therapeutic agents is warranted. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZQUSCYHJCMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chlorothiophen 2 Amine and Cognate Structures

Direct Synthetic Pathways to 2-Aminothiophene Frameworks

Direct construction of the 2-aminothiophene ring is often the most efficient approach, assembling the core heterocycle with the desired amino functionality in a single, convergent sequence.

Modifications of the Gewald Reaction for 2-Aminothiophene Construction

The Gewald reaction, first reported in 1961, is a cornerstone of 2-aminothiophene synthesis. arkat-usa.org This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base. wikipedia.orgumich.edu The classical mechanism proceeds through an initial Knoevenagel condensation to form an acrylonitrile intermediate, followed by the addition of sulfur, ring closure, and tautomerization to yield the final 2-aminothiophene. wikipedia.orgderpharmachemica.com

Over the years, numerous modifications have been developed to improve the reaction's efficiency, substrate scope, and environmental footprint. These advancements often focus on the catalytic system and reaction conditions. nih.gov

Catalytic Modifications: While stoichiometric amounts of bases like triethylamine or piperidine are traditionally used, modern approaches employ catalytic systems. arkat-usa.org For instance, piperidinium borate has been utilized as a highly effective conjugate acid-base pair catalyst, enabling the reaction to proceed in truly catalytic amounts in green solvents like ethanol/water mixtures. thieme-connect.com Heterogeneous catalysts, such as ZnO nanoparticles and NaAlO₂, have also been successfully employed, offering advantages like simplified purification and catalyst recyclability. nih.gov Another innovative approach uses an N-methylpiperazine-functionalized polyacrylonitrile fiber as a reusable catalyst. nih.gov

Reaction Condition Modifications: Microwave irradiation has been shown to significantly accelerate the Gewald reaction, reducing reaction times and often improving yields. wikipedia.org Solvent-free conditions, sometimes paired with heterogeneous catalysts, represent another green chemistry approach to this synthesis. nih.gov

| Catalyst/Promoter | Solvent | Key Features | Reported Yields |

|---|---|---|---|

| Piperidinium Borate (catalytic) | Ethanol/Water | Truly catalytic system; green solvent. thieme-connect.com | Excellent |

| ZnO Nanoparticles | Solvent-free | Heterogeneous, reusable catalyst. nih.gov | 37-86% |

| NaAlO₂ | Ethanol | Ecocatalyst. nih.gov | Good to Excellent |

| N-methylpiperazine-functionalized polyacrylonitrile fiber | Ethanol | Reusable fiber catalyst. nih.gov | 65-91% |

| Microwave Irradiation | Various | Reduced reaction times, improved yields. wikipedia.org | Variable |

Ring-Closure and Cyclocondensation Strategies for Thiophene (B33073) Amine Formation

Beyond the Gewald reaction, several other ring-closure strategies are available for constructing the 2-aminothiophene core.

One classical method is the Paal-Knorr thiophene synthesis , which involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.compharmaguideline.com While this method is robust for thiophene synthesis in general, creating the specific 2-amino substitution pattern requires appropriately functionalized dicarbonyl precursors.

More recent methodologies provide direct access to functionalized 2-aminothiophenes. A facile, metal-free synthesis has been developed involving the reaction of 2-ynals with thioamides in alcohols. researchgate.net This transformation proceeds via a cascade sequence of aldol condensation, regioselective intramolecular cyclization, and conjugate addition to assemble 2,3,5-trisubstituted 2-aminothiophenes. researchgate.net

Acid-catalyzed cyclocondensation reactions of diketones can also yield thiophene-containing fused rings. For example, 1,6-di(thiophen-2-yl)hexane-1,6-dione undergoes cyclocondensation in an acetic acid medium to form novel products containing five or six-membered rings fused with two thiophene units. nih.gov While not directly yielding 2-aminothiophenes, these strategies demonstrate the power of cyclocondensation in building complex thiophene systems, which could be adapted with appropriate precursors.

Functional Group Interconversion and Derivatization Approaches

An alternative to de novo ring synthesis is the modification of a pre-existing thiophene ring. These approaches are valuable when the required precursors are readily available.

Introduction of Amine Functionality onto Chlorothiophene Precursors

This synthetic strategy begins with a 3-chlorothiophene (B103000) derivative and introduces the amine group at the 2-position. A common pathway for installing an amino group on an aromatic ring is the reduction of a nitro group. This would involve a two-step sequence:

Nitration: Electrophilic nitration of a 3-chlorothiophene precursor. The directing effects of the chloro group and any other substituents on the ring would need to be carefully considered to achieve the desired regioselectivity at the C2 position.

Reduction: The resulting 3-chloro-2-nitrothiophene can then be reduced to 3-chlorothiophen-2-amine using standard reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Another powerful method is the palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) of a 2,3-dihalothiophene precursor. For instance, reacting 2-bromo-3-chlorothiophene with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand could selectively form the C-N bond at the more reactive 2-position, followed by deprotection if necessary. This approach has been shown to be effective for the amination of various halothiophenes. jcu.edu.au

Halogenation at the 3-Position of 2-Aminothiophene Systems

This approach starts with a 2-aminothiophene and introduces a chlorine atom at the 3-position. Direct electrophilic halogenation of thiophene is typically very rapid and occurs preferentially at the C2 and C5 positions due to the electronic nature of the ring. iust.ac.ir The amino group at C2 is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions. In this case, the C5 position is highly activated, and direct chlorination of 2-aminothiophene would likely yield the 2-amino-5-chlorothiophene isomer as the major product.

To achieve selective chlorination at the C3 position, a blocking group strategy may be required.

Protection/Blocking: The more reactive C5 position could be protected with a removable group, such as a silyl group (e.g., trimethylsilyl) or a bromine atom, which can be selectively removed later.

Chlorination: The C5-blocked 2-aminothiophene (or a protected amine derivative) is then subjected to chlorination using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride, which would direct the chlorine to the open C3 position.

Deprotection: The blocking group at C5 is subsequently removed to yield the desired this compound.

Alternatively, the Sandmeyer reaction offers an indirect route. Starting from a 3-amino-2-thiophenecarboxylate, the amino group can be converted into a diazonium salt, which is then reacted with a chloride source (e.g., CuCl) to install the chlorine atom at the C3 position. mdpi.com

Multi-Step Synthetic Sequences Incorporating the 3-Chlorothiophen-2-yl Moiety

This compound is a valuable intermediate in multi-step syntheses for creating more complex molecules, particularly fused heterocyclic systems of pharmaceutical importance. libretexts.orgyoutube.com The bifunctional nature of the molecule—a nucleophilic amino group and a halogenated carbon suitable for cross-coupling—makes it a versatile building block.

A primary application of 2-aminothiophenes is in the synthesis of thieno[2,3-d]pyrimidines . These fused heterocycles are present in a variety of biologically active compounds. A typical sequence involves the reaction of this compound with various reagents to construct the pyrimidine (B1678525) ring.

For example, a multi-step synthesis could proceed as follows:

Amide Formation: The amino group of this compound can be acylated or reacted with an isocyanate or isothiocyanate.

Cyclization: The resulting intermediate can then undergo intramolecular cyclization to form the thieno[2,3-d]pyrimidine (B153573) core. The chlorine atom at the original 3-position of the thiophene (now the 7-position of the fused system) remains as a handle for further diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

This modular approach allows for the systematic synthesis of libraries of complex molecules for drug discovery and materials science applications.

| Strategy | Section | Description | Key Reactions/Methods |

|---|---|---|---|

| Direct Ring Formation | 2.1 | Construction of the 2-aminothiophene ring from acyclic precursors. | Gewald Reaction, Paal-Knorr Synthesis, Cyclization of ynals with thioamides. |

| Functional Group Interconversion | 2.2 | Modification of a pre-formed thiophene ring. | Nitration/Reduction, Pd-catalyzed Amination, Directed Halogenation, Sandmeyer Reaction. |

| Intermediate in Multi-step Synthesis | 2.3 | Use of the target molecule as a building block for larger structures. | Synthesis of fused systems like Thieno[2,3-d]pyrimidines. |

Condensation Reactions Involving Thiophenecarboxylic Acids and Thiosemicarbazide

The condensation of carboxylic acids with thiosemicarbazide is a fundamental method for the synthesis of various sulfur and nitrogen-containing heterocycles, particularly 1,3,4-thiadiazole derivatives. When applied to thiophenecarboxylic acids, this reaction provides a pathway to novel thiophene-substituted heterocyclic systems. The reaction typically proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the thiadiazole ring.

The utility of thiosemicarbazides in organic synthesis is significant for creating biologically active compounds like pyrazole, thiazole (B1198619), triazole, and thiadiazole. researchgate.net For instance, the reaction of 2-thiophenecarboxylic acid derivatives with hydrazine can be used to form 2-thiophenecarbohydrazide, a precursor for further reactions. hhu.de While direct synthesis of an aminothiophene from this specific condensation is not the primary outcome, the resulting thiadiazolyl-thiophene structures are valuable scaffolds. The reaction of thiophene-2-carboxaldehyde with cycloalkylaminothiocarbonylhydrazine yields thiosemicarbazones that can be used to form metal complexes. nih.gov

| Starting Material | Reagent | Product Type | Conditions | Reference |

| 2-Thiophenecarboxylic acid | DCCI, HOBt, Hydrazine | 2-Thiophenecarbohydrazide | Mild conditions | hhu.de |

| 2-Benzylidenecyclohexanone | Thiosemicarbazide | Indazole-2-carbothioamide | Boiling ethanol, acid-catalyzed | researchgate.net |

| Thiophene-2-carboxaldehyde | Cycloalkylaminothiocarbonylhydrazine | Thiophene-thiosemicarbazone | N/A | nih.gov |

Thiazole Ring Formation from Halogenated Acetylthiophenes and Thiourea (B124793)

The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide, such as thiourea. nih.govslideshare.netijper.org When a halogenated acetylthiophene is used as the α-halocarbonyl component, the product is a thienyl-substituted aminothiazole, a structure of significant interest in medicinal chemistry.

The process begins with the nucleophilic attack of the sulfur atom from thiourea on the carbonyl carbon of the halogenated acetylthiophene. This is followed by an intramolecular cyclization where the nitrogen atom displaces the halogen, leading to the formation of the five-membered thiazole ring. For example, the reaction of a 2-bromoacetylthiophene derivative with thiourea in an alcoholic solvent readily forms the corresponding 2-amino-4-(thienyl)thiazole. mdpi.commdpi.com This method is valued for its simplicity and the accessibility of the starting materials. nih.gov Studies have demonstrated this reaction can be carried out efficiently without a catalyst and in solvent-free conditions. nih.gov

| α-Halocarbonyl Compound | Thio-Reagent | Product | Key Features | Reference |

| α-Haloketones | Thioamides | Thiazole derivatives | Foundational method by Hantzsch | ijper.org |

| Bromoketone/Chloroaldehyde | Thiourea | Aminothiazoles | Smooth reaction in alcoholic medium | mdpi.com |

| 2-Bromoacetophenones | Thiourea | 2-Aminothiazoles | Simple, fast, eco-friendly, solvent-free | nih.gov |

| Tetrazolyl phenacyl bromide | Thiosemicarbazone compounds | Tetrazole-thiazole hybrids | Hantzsch-type reaction | nih.gov |

Subsequent Functionalization of Thiazole-Aminothiophene Derivatives with Nucleophiles

The 2-aminothiazole moiety, formed from the Hantzsch synthesis, possesses a nucleophilic amino group that serves as a handle for further functionalization. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. A variety of reactions can be performed at this position, including acylation, alkylation, and condensation with electrophiles.

For instance, the amino group can react with acyl chlorides or anhydrides to form amides, or with isothiocyanates to yield thiourea derivatives. mdpi.com These reactions are crucial for building libraries of compounds for biological screening. The condensation of the 2-aminothiazole group with aromatic aldehydes can also lead to the formation of Schiff bases, which are versatile intermediates for synthesizing other heterocyclic systems. pharmaguideline.com Furthermore, the thiazole ring itself can be functionalized, for example, through electrophilic substitution, although the reactivity is influenced by the existing substituents. slideshare.netpharmaguideline.com

Catalytic Systems in the Synthesis of Chlorothiophenamines

Catalysis plays an indispensable role in modern organic synthesis, providing efficient and selective pathways for the formation and derivatization of heterocyclic compounds like chlorothiophenamines. Both transition metals and acid catalysts are employed to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions Relevant to Thiophene Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of thiophene-based molecules. thermofisher.commdpi.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are particularly prominent for the derivatization of halogenated thiophenes. thermofisher.commdpi.com

These reactions allow for the introduction of aryl, alkyl, and other functional groups onto the thiophene ring with high precision. For example, a chloro- or bromothiophene can be coupled with a boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling) in the presence of a palladium catalyst to form a new C-C bond. researchgate.net Nickel catalysts are also effective, particularly for coupling reactions involving Grignard reagents (Kumada coupling) or for the polymerization of substituted thiophenes. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

| Coupling Reaction | Catalyst System | Substrates | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium complexes | Aryl halides, Boronic acids | C-C | mdpi.com |

| Heck | Palladium complexes | Aryl halides, Alkenes | C-C | thermofisher.com |

| Negishi | Palladium or Nickel complexes | Organozinc reagents, Aryl/Alkenyl halides | C-C | thermofisher.commdpi.com |

| Stille | Palladium complexes | Organotin reagents, Aryl halides | C-C | thermofisher.com |

| Kumada | Palladium or Nickel complexes | Grignard reagents, Aryl/Vinyl halides | C-C | mdpi.com |

Acid-Catalyzed Aminolysis Reactions in Heterocyclic Systems

Aminolysis, the reaction of a compound with an amine, is a fundamental process for introducing nitrogen-containing functional groups. In heterocyclic chemistry, acid catalysis can facilitate this reaction, particularly in the ring-opening of strained rings like epoxides or aziridines, or in the substitution of leaving groups.

For example, the acid-catalyzed aminolysis of epoxides is a useful method for synthesizing amino alcohols, which can be important precursors for more complex heterocyclic systems. frontiersin.org While direct acid-catalyzed aminolysis on a thiophene ring to introduce an amine group is less common, related strategies can be employed. For instance, a precursor containing a suitable leaving group on the thiophene ring could potentially undergo an acid-mediated substitution reaction with an amine. More commonly, acid hydrolysis of imine derivatives or related functional groups can be used to unveil an amine. For example, the fission of 3-arylsydnoneimines is induced by acids. rsc.org The development of efficient lipase enzymes has also enabled the aminolysis of carboxylic acids and esters to form amides under mild conditions, representing a biocatalytic alternative. au.dk

Chemical Reactivity and Mechanistic Investigations of 3 Chlorothiophen 2 Amine

Reactivity Profile of the Amine Moiety

The primary amine group at the C2 position is a potent nucleophile and a site for various functionalization reactions. Its reactivity is characteristic of aromatic amines, participating in condensation, acylation, and other related transformations.

Nucleophilic Character and Formation of Imine Intermediates

The lone pair of electrons on the nitrogen atom of 3-Chlorothiophen-2-amine imparts significant nucleophilic character, enabling it to attack electrophilic carbon centers. A classic example of this reactivity is the condensation reaction with aldehydes and ketones to form imines, also known as Schiff bases.

This reaction is typically acid-catalyzed and proceeds via a reversible nucleophilic addition mechanism. The process begins with the amine attacking the carbonyl carbon, forming a neutral intermediate known as a carbinolamine after a proton transfer. libretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. libretexts.orgchemistrysteps.com A final deprotonation step yields the stable imine product. lumenlearning.com The pH of the reaction medium is crucial; it must be acidic enough to catalyze the reaction but not so acidic as to cause excessive protonation of the amine reactant, which would render it non-nucleophilic. lumenlearning.com

Table 1: Imine Formation with this compound Interactive data table. Click on headers to sort.

| Carbonyl Reactant | Conditions | Product |

|---|---|---|

| Benzaldehyde | Mild acid (e.g., acetic acid), heat | N-(3-chlorothiophen-2-yl)-1-phenylmethanimine |

| Acetone | Mild acid, removal of water | N-(3-chlorothiophen-2-yl)propan-2-imine |

Amidation and Other N-Functionalization Transformations

The nucleophilic amine group readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. This N-functionalization is a fundamental transformation in organic synthesis. The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct yields N-(3-chlorothiophen-2-yl)acetamide. This N-acetylation can also serve as a protecting group strategy to moderate the reactivity of the amine and prevent unwanted side reactions during subsequent electrophilic substitutions on the thiophene (B33073) ring. libretexts.org A variety of protocols exist for the acetylation of amines, including catalyst-free methods. nih.govmdpi.com

Reactivity of the Chlorinated Thiophene Nucleus

The thiophene ring itself, along with its chloro substituent, presents a second major site of reactivity. Reactions can involve substitution of the chlorine atom, electrophilic attack on the ring, or chemical modification of the sulfur heteroatom.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring. fishersci.se However, this reaction generally requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the addition-elimination mechanism. chemistrysteps.com

In this compound, the amine group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, direct SNAr at the C3-chloro position is generally unfavorable under standard conditions. For such a reaction to proceed, the electronic nature of the ring would need to be altered, for example, by the introduction of a potent electron-withdrawing group at the C5 position. In contrast, related compounds like 2-chloropyrimidine (B141910) readily undergo SNAr with amines because the electron-deficient nature of the pyrimidine (B1678525) ring facilitates the reaction. nih.gov

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. makingmolecules.commasterorganicchemistry.com

In this compound, the regiochemical outcome of EAS is controlled by the directing effects of both the amino and chloro substituents.

-NH₂ group : A powerful activating group that directs incoming electrophiles to the ortho and para positions.

-Cl group : A deactivating group (due to its inductive effect) but also an ortho-, para-director (due to resonance).

The C5 position is para to the strongly activating amino group and ortho to the chloro group. The C4 position is meta to the amino group and ortho to the chloro group. Given the superior activating and directing ability of the amino group, electrophilic substitution is strongly favored at the C5 position. Common EAS reactions include halogenation and nitration.

Bromination : Reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), is expected to yield 5-bromo-3-chlorothiophen-2-amine. organic-chemistry.org

Nitration : Direct nitration of primary aromatic amines with strong acids (e.g., HNO₃/H₂SO₄) is often problematic, as the acidic conditions protonate the amine, forming an ammonium (B1175870) salt which is a strongly deactivating, meta-directing group. core.ac.ukresearchgate.net To achieve nitration at the C5 position, the amine group is typically protected first, for instance, by converting it to an amide.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions Interactive data table. Click on headers to sort.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-chlorothiophen-2-amine |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | 3-Chloro-5-nitrothiophen-2-amine |

Redox Chemistry of the Thiophene Sulfur Atom (Oxidation to Sulfoxides/Sulfones, Reduction to Thiols)

The sulfur atom in the thiophene ring can undergo oxidation to form thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). These reactions typically employ oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov

The oxidation can be selective. Milder conditions and controlled stoichiometry of the oxidant can favor the formation of the sulfoxide. organic-chemistry.org Using stronger oxidizing conditions or an excess of the oxidant will typically lead to the formation of the more highly oxidized sulfone. organic-chemistry.orgmdpi.com The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfone group, in particular, can act as a diene in Diels-Alder reactions.

Reduction of the thiophene ring to a thiol (mercaptan) is a less common transformation. It generally requires harsh conditions and is not a typical reaction pathway for simple thiophenes, which are aromatic and relatively stable.

Reaction Kinetics and Thermodynamic Considerations

Specific experimental data on the reaction kinetics and thermodynamic parameters for reactions involving this compound are not available in the current body of scientific literature. General principles of chemical kinetics and thermodynamics can be applied to hypothesize about its reactivity.

Reaction Kinetics:

The rate of reactions involving this compound would be influenced by several factors:

Nature of the Reactants: The concentration and reactivity of the other reactants will play a crucial role.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.

Solvent: The polarity of the solvent can significantly affect reaction rates, especially for reactions involving polar or ionic intermediates.

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Studies on the kinetics of reactions of other amines and thiophene derivatives exist, but direct extrapolation of this data to this compound would not be accurate without experimental validation. amazonaws.comcore.ac.ukutwente.nlutwente.nl

Thermodynamic Considerations:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative. This is influenced by the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction (ΔG = ΔH - TΔS).

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, the product distribution can be under either kinetic or thermodynamic control. fiveable.meiitd.ac.injackwestin.comlibretexts.orgwikipedia.org

Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy). This is typically favored at lower temperatures.

Thermodynamic control favors the most stable product (i.e., the product with the lowest Gibbs free energy). This is typically favored at higher temperatures, where the system has enough energy to overcome the activation barriers of all possible pathways and reach equilibrium.

Without experimental data, it is not possible to construct a reaction profile or determine whether specific reactions of this compound would be under kinetic or thermodynamic control under different conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chlorothiophen 2 Amine

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation (in FT-IR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific vibrational modes, such as stretching and bending of bonds. These modes are highly characteristic of the functional groups within the molecule.

The vibrational spectrum of 3-Chlorothiophen-2-amine is dominated by contributions from the primary amine group, the carbon-chlorine bond, and the thiophene (B33073) ring system.

Amine Group (NH₂) Vibrations: As a primary amine, the molecule is expected to exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. libretexts.org An N-H bending or "scissoring" vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H "wagging" band may also be present in the 910-665 cm⁻¹ region. orgchemboulder.com

Thiophene Ring Vibrations: The aromatic-like thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. mdpi.com C=C stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are generally weaker and found at lower frequencies.

Carbon-Chlorine (C-Cl) Vibration: The stretching vibration of the C-Cl bond is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

The expected vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Primary Amine | Asymmetric N-H Stretch | 3400–3500 libretexts.org | Medium-Weak |

| Primary Amine | Symmetric N-H Stretch | 3300–3400 libretexts.org | Medium-Weak |

| Primary Amine | N-H Bend (Scissoring) | 1650–1580 orgchemboulder.com | Medium |

| Primary Amine | C-N Stretch (Aromatic) | 1335–1250 orgchemboulder.com | Strong |

| Primary Amine | N-H Wag | 910–665 orgchemboulder.com | Strong, Broad |

| Thiophene Ring | C-H Stretch | >3000 mdpi.com | Medium |

| Thiophene Ring | C=C Stretch | 1600–1400 | Medium-Strong |

| C-Cl Bond | C-Cl Stretch | 800-600 | Strong |

In the solid state or in concentrated solutions, this compound molecules can engage in intermolecular hydrogen bonding via the primary amine group. This interaction, typically of the N-H···N type, can significantly influence the vibrational frequencies. The formation of hydrogen bonds generally causes the N-H stretching bands to broaden and shift to lower wavenumbers (a red shift) compared to the free N-H vibrations observed in the gas phase or in dilute non-polar solutions. libretexts.org

The crystal structure of analogous compounds, such as 3-chloropyridin-2-amine, reveals the formation of centrosymmetric cyclic dimers through intermolecular amine N-H···N hydrogen-bonding. nih.gov A similar arrangement is plausible for this compound. The strength and nature of these interactions can be inferred from the magnitude of the red shift in the N-H stretching frequencies. Additionally, short intermolecular contacts involving the chlorine atom (Cl···Cl or Cl···S) could potentially occur, further influencing the low-frequency vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and correlations between nuclei, the carbon framework and the relative positions of all atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the two protons on the thiophene ring and the two protons of the amine group.

Thiophene Protons (H-4 and H-5): The two protons attached to the thiophene ring are in different chemical environments and are expected to resonate in the aromatic region (typically δ 6.0-8.0 ppm). Due to their adjacency, they will exhibit spin-spin coupling, resulting in a pair of doublets. The proton at the 5-position (H-5) is adjacent to the sulfur atom, while the proton at the 4-position (H-4) is adjacent to the carbon bearing the chlorine atom. These differing electronic environments will lead to distinct chemical shifts.

Amine Protons (NH₂): The two protons of the amine group are chemically equivalent and are expected to give a single resonance. The chemical shift of N-H protons can vary significantly (typically δ 0.5-5.0 ppm) depending on factors like solvent, concentration, and temperature, due to varying degrees of hydrogen bonding. libretexts.org This signal is often broad and, due to rapid chemical exchange with trace amounts of water or acid, typically does not show coupling to adjacent protons, appearing as a broad singlet. docbrown.info Addition of deuterium (B1214612) oxide (D₂O) to the sample would cause the N-H protons to exchange with deuterium, leading to the disappearance of this signal, which is a common method for its identification. libretexts.org

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 3.0 - 5.0 | Broad Singlet | N/A |

| H-4 | 6.5 - 7.5 | Doublet | ³J(H4-H5) ≈ 5-6 |

| H-5 | 6.5 - 7.5 | Doublet | ³J(H5-H4) ≈ 5-6 |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals, corresponding to the four unique carbon atoms of the thiophene ring. The chemical shifts are influenced by the electronic effects of the substituents (-NH₂ and -Cl) and the sulfur heteroatom.

C-2 and C-3: These are quaternary carbons directly attached to the electron-donating amine group and the electron-withdrawing chlorine atom, respectively. The C-2 signal is expected to be shifted significantly upfield by the strong shielding effect of the amino group, while the C-3 signal will be influenced by the deshielding inductive effect of the chlorine atom. Quaternary carbons often show weaker signals. oregonstate.edu

C-4 and C-5: These carbons are protonated. Their chemical shifts will fall within the typical range for aromatic/heteroaromatic carbons (δ 110-150 ppm). libretexts.org The precise shifts will be modulated by the electronic effects of the nearby substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 140 - 150 | Attached to electron-donating -NH₂ (shielding) and S |

| C-3 | 110 - 120 | Attached to electron-withdrawing -Cl (deshielding) |

| C-4 | 120 - 130 | Influenced by adjacent -Cl |

| C-5 | 115 - 125 | Influenced by adjacent S |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals for H-4 and H-5, confirming that these two protons are on adjacent carbons.

| Expected COSY Correlations | |

| Proton | Correlates with |

| H-4 | H-5 |

| H-5 | H-4 |

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu It is a powerful tool for assigning protonated carbons.

| Expected HSQC Correlations | |

| Proton | Correlates with |

| H-4 | C-4 |

| H-5 | C-5 |

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the quaternary carbons and piecing together the molecular fragments. sdsu.edu

| Expected Key HMBC Correlations | |

| Proton | Correlates with (Carbons) |

| H-4 | C-5, C-3, C-2 |

| H-5 | C-4, C-3 |

| NH₂ | C-2, C-3 |

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for validating its molecular formula. The theoretical exact mass of this compound (C₄H₄ClNS) is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).

An experimental HRMS analysis would be expected to yield a mass value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClNS |

| Monoisotopic Mass (³⁵Cl) | 132.97529 u |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion ([M]⁺˙) undergoes fragmentation, breaking into smaller, charged pieces. Analyzing these fragments provides a roadmap to the molecule's structure. For this compound, the fragmentation pathway can be predicted based on the known behavior of amines and halogenated aromatic compounds. nih.govlibretexts.org

A primary fragmentation event for aliphatic amines is the α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a characteristic process. libretexts.org In the case of this compound, key fragmentation steps would likely involve:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form a [M-Cl]⁺ ion.

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings, leading to the formation of a stable radical cation.

Thiophene Ring Fragmentation: The thiophene ring itself can break apart, a process often initiated by the migration of a hydrogen or chlorine atom. nih.gov This can lead to the formation of characteristic ions like HCS⁺. nih.gov

The analysis of these pathways helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₄H₄ClNS]⁺˙ | Molecular Ion | 133 |

| [C₄H₄NS]⁺ | Loss of ·Cl | 98 |

| [C₃H₃S]⁺ | Loss of HCN from [C₄H₄NS]⁺ | 71 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption spectrum is characteristic of the chromophores present. The chlorothiophene core and the amine substituent in this compound both influence its electronic absorption properties.

Studies on related compounds like 2-chlorothiophene (B1346680) and 3-chlorothiophene (B103000) show strong absorption bands in the UV region. researchgate.net These absorptions are typically assigned to π → π* transitions within the thiophene ring. The introduction of an amine group (-NH₂), which acts as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which participate in n → π* transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 230 - 280 | Thiophene Ring |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) analysis provides the absolute molecular structure with high precision. mdpi.comnih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated that can be used to calculate the electron density map of the molecule.

From this data, a complete structural model can be built, yielding precise measurements of:

Bond Lengths: e.g., C-S, C-C, C-N, and C-Cl bond distances.

Bond Angles: The angles between adjacent bonds, defining the geometry of the thiophene ring and the amine substituent.

Torsional Angles: Describing the planarity of the molecule and the orientation of the amine group relative to the ring.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions like hydrogen bonds (N-H···N or N-H···S) and halogen bonds in the crystal lattice, which dictate the crystal packing.

Table 4: Information Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Distances & Angles | The geometry of the molecule itself. |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny, randomly oriented crystallites.

The resulting PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com Its primary applications for this compound would include:

Phase Identification: Comparing the experimental pattern to a database to confirm the identity of the synthesized material.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline substances would indicate impurities.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Other Advanced Analytical Techniques for Comprehensive Characterization

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a synthesized compound like this compound and ensuring its purity. The stoichiometric composition is determined by comparing the experimentally obtained elemental percentages with the theoretically calculated values based on the compound's molecular formula.

For this compound, with a deduced molecular formula of C₄H₄ClNS, the theoretical elemental composition has been calculated. These calculations are based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and sulfur (32.065 u).

The theoretical percentages are as follows:

Carbon (C): 35.95%

Hydrogen (H): 3.02%

Chlorine (Cl): 26.54%

Nitrogen (N): 10.48%

Sulfur (S): 24.01%

A comprehensive literature search did not yield specific experimental elemental analysis data for this compound. Therefore, the following table presents the theoretical values, which serve as a benchmark for future experimental verification. In a typical research setting, experimentally determined values for C, H, and N would be expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |

|---|---|---|---|---|

| Carbon | C | 35.95 | Data not available | N/A |

| Hydrogen | H | 3.02 | Data not available | N/A |

| Nitrogen | N | 10.48 | Data not available | N/A |

| Chlorine | Cl | 26.54 | Data not available | N/A |

| Sulfur | S | 24.01 | Data not available | N/A |

The verification of the stoichiometric composition through elemental analysis is a critical step in the characterization of this compound, providing foundational data that supports the structural elucidation derived from spectroscopic methods.

Computational Chemistry and Theoretical Modeling of 3 Chlorothiophen 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. These methods are used to determine the properties and reactivity of molecules, including those of the thiophene (B33073) family.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. nih.govresearchgate.net It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comnih.gov This optimization seeks the lowest energy conformation on the potential energy surface, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly selected for their reliability in reproducing experimental geometries and energies for a wide range of organic molecules. nih.govmdpi.com While this methodology is standard for thiophene derivatives, specific optimized coordinates and energy values for 3-Chlorothiophen-2-amine are not published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For various substituted thiophenes, these orbitals and their energy gaps have been calculated to understand their electronic behavior and potential for charge transfer. mdpi.comnih.gov However, specific values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. osti.gov Areas with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.comresearchgate.net This analysis is instrumental in understanding intermolecular interactions and chemical reactivity. researchgate.net Although MEP maps have been generated for many thiophene-containing compounds to elucidate their reactive behavior, a specific MEP analysis for this compound is not available in the literature.

Spectroscopic Property Prediction and Validation

Computational methods are also adept at predicting spectroscopic properties, which can aid in the interpretation of experimental data or provide information for molecules that have not yet been experimentally characterized.

Theoretical Calculation of Vibrational Frequencies and Mode Assignments

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation provides the frequencies of the fundamental vibrational modes and their corresponding intensities. dtic.mildtic.mil These theoretical frequencies are often scaled by a correction factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.govnih.gov This technique is crucial for assigning specific vibrational modes to the peaks observed in experimental spectra. dtic.milresearchgate.net For primary amines and chloro-substituted compounds, characteristic frequencies for N-H stretching, C-Cl stretching, and other functional group vibrations can be identified. dtic.mil Despite the utility of this method, a computed vibrational spectrum and mode assignment for this compound has not been published.

Prediction of NMR Chemical Shifts (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com These calculations, often performed at the DFT level (e.g., B3LYP), can provide theoretical ¹H and ¹³C NMR spectra that are valuable for structural elucidation, especially for complex molecules or for distinguishing between isomers. mdpi.com The accuracy of these predictions allows for a direct comparison with experimental NMR data. nih.govmdpi.com While GIAO NMR calculations are common for various heterocyclic compounds, specific predicted ¹H and ¹³C chemical shifts for this compound are not documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules, making it a cornerstone for simulating electronic absorption spectra. unl.ptqnl.qarsc.org For systems based on the this compound scaffold, TD-DFT provides critical insights into how the electronic structure dictates the molecule's interaction with light. The method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netcnr.it

Theoretical studies on related compounds, such as 2-chlorothiophene (B1346680) and 3-chlorothiophene (B103000), have successfully utilized TD-DFT to interpret complex photoabsorption spectra. unl.ptresearchgate.net These analyses assign the observed spectral bands to specific electronic transitions, which can be of different natures:

Valence Transitions (π → π): These are typically the most intense transitions in aromatic systems like thiophene. They involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. The amino (-NH2) and chloro (-Cl) substituents on the thiophene ring significantly modulate the energies of these transitions by acting as an electron-donating group (auxochrome) and an electron-withdrawing group (via induction), respectively.

Rydberg Transitions: These involve the excitation of an electron to a high-energy, diffuse orbital far from the molecular core.

Mixed Valence-Rydberg Transitions: Some excited states exhibit characteristics of both valence and Rydberg states. unl.ptresearchgate.net

In the case of this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption, which is related to the oscillator strength (f). A typical TD-DFT output provides a list of the lowest-energy excited states, their excitation energies, oscillator strengths, and the primary molecular orbitals involved in the transition. This allows for a detailed understanding of the intramolecular charge transfer (ICT) characteristics, which are crucial for designing molecules with specific optoelectronic properties. researchgate.net For instance, a review of computational investigations on fused thiophenes suggests that the B3LYP functional is often a reliable choice for such calculations. researchgate.net

Below is a representative table illustrating the type of data generated from a TD-DFT calculation for a molecule like this compound.

Table 1: Simulated Electronic Transitions for a Thiophene Derivative using TD-DFT.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 4.15 | 298 | 0.185 | HOMO -> LUMO (95%) | π → π |

| S2 | 4.78 | 259 | 0.002 | HOMO-1 -> LUMO (88%) | n → π |

| S3 | 5.25 | 236 | 0.450 | HOMO -> LUMO+1 (75%) | π → π* (ICT) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights into both structural stability and conformational dynamics. researchgate.netnih.gov For a molecule like this compound, MD simulations are invaluable for understanding its flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent.

The key applications of MD simulations for this system include:

Conformational Sampling: The thiophene ring itself is relatively rigid, but the C-N bond connected to the amino group allows for rotation. MD simulations can explore the rotational energy barrier of this bond and determine the most stable (lowest energy) orientation of the amino group relative to the ring. This is crucial as the conformation can affect the molecule's electronic properties and its ability to interact with other molecules.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the structure and stability of this compound. It can reveal the formation of hydrogen bonds between the amino group and water, as well as other non-covalent interactions.

Structural Stability: The stability of the molecule can be assessed by monitoring key structural parameters over the course of the simulation. Metrics such as the root-mean-square deviation (RMSD) of the atomic positions from their initial state can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes. researchgate.net Larger RMSD fluctuations often point to more flexible regions of a molecule. researchgate.net

MD simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations, bridging the gap between molecular structure and macroscopic properties.

Table 2: Typical Parameters for an MD Simulation of this compound.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA | Defines the potential energy function of the system. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~3000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Temperature | 300 K | Simulates conditions at room temperature. |

| Pressure | 1 atm | Maintains constant pressure (NPT ensemble). |

| Simulation Time | 50-100 ns | Allows for adequate sampling of conformational space. |

Molecular Docking Studies and Ligand-Target Interactions (in the context of scaffold design)

The this compound moiety is a valuable scaffold in medicinal chemistry for the design of targeted inhibitors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. aabu.edu.jo This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and rationalize ligand-target interactions at the molecular level.

Thiophene-based scaffolds are frequently explored for their ability to act as bio-isosteric replacements for phenyl rings, often improving metabolic stability or binding affinity. nih.gov Derivatives of the closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated as potent analgesic and anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies of these compounds into the active sites of COX-1 and COX-2 revealed key interactions responsible for their inhibitory activity. nih.gov For instance, active compounds effectively bind to amino acid residues within the target site, with specific substitutions on the scaffold modulating the binding affinity and selectivity. nih.gov

Similarly, derivatives of 2,5-dichlorothiophene (B70043) have been docked against cytochrome P450 14 alpha-sterol demethylase (CYP51), a crucial enzyme in fungi, to evaluate their potential as antifungal agents. aabu.edu.joresearchgate.net These studies consistently show that the thiophene ring participates in hydrophobic interactions, while the amino group or its derivatives can form critical hydrogen bonds with protein residues like glutamine and histidine. nih.govnih.gov The chlorine atom can also engage in halogen bonding or other specific interactions that enhance binding affinity. Docking studies thus guide the rational design of new derivatives by predicting how structural modifications will affect the binding mode and potency.

Table 3: Summary of Molecular Docking Studies on Chlorothiophene-Containing Scaffolds.

| Scaffold/Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | COX-2 | -9.1 to -10.5 | His-90, Gln-192, Arg-513 | Anti-inflammatory nih.gov |

| 3-(2,5-dichlorothiophen-3-yl)pyrazole derivative | CYP51 | -8.5 to -9.2 | Tyr-132, His-377, Ser-507 | Antifungal aabu.edu.joresearchgate.net |

| Benzothieno[3,2-d]pyrimidine derivative | COX-2 | -9.4 | His-90, Gln-192 | Anti-inflammatory nih.gov |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico approaches to elucidating Structure-Activity Relationships (SAR) use computational models to correlate the chemical structure of compounds with their biological activity. mdpi.com These methods are essential for optimizing lead compounds in drug discovery by identifying the structural features that are critical for potency and selectivity. For a series of compounds based on the this compound scaffold, SAR studies aim to understand how modifying substituents on the thiophene ring or the amine group affects a specific biological outcome.

The thiophene ring itself is recognized as an important pharmacophore. nih.gov SAR studies on thiophene derivatives have revealed that its inclusion can enhance drug-receptor interactions, partly through the sulfur atom's ability to participate in hydrogen bonding. nih.gov The development of new analgesic and anti-inflammatory agents from 4-(4-chlorothiophen-2-yl)thiazol-2-amine provides a clear example of SAR. nih.gov In that work, seven different derivatives were synthesized by modifying the amine group. Their inhibitory activities against COX-1, COX-2, and 5-LOX enzymes were measured, and a clear relationship between the nature of the substituent and the biological activity was established. nih.gov For example, certain substitutions led to highly potent and selective COX-2 inhibition, with IC50 values in the low micromolar range. nih.gov

In silico SAR can be explored through several techniques:

Pharmacophore Modeling: This identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the biological activity of the compounds. This model can then be used to predict the activity of new, unsynthesized molecules.

Docking and Scoring: As discussed previously, molecular docking scores can be used as part of an SAR analysis to rationalize why some derivatives are more active than others. A good correlation between predicted binding energies and experimental activity strengthens the SAR model.

By combining synthesis, biological testing, and in silico modeling, researchers can efficiently map the SAR for the this compound scaffold, leading to the design of more effective therapeutic agents. nih.gov

Table 4: Example of SAR Data for 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives against COX-2. nih.gov

| Compound ID | Modification on Amine Group (R) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5a | -H | 9.01 | 2.5 |

| 5b | -CH2-Ph | 0.76 | 42.0 |

| 5d | -Piperidine | 0.24 | 112.0 |

| 5e | -Morpholine | 0.21 | 124.0 |

Role of 3 Chlorothiophen 2 Amine As a Synthetic Intermediate and Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Systems

The strategic placement of the amino and chloro groups on the thiophene (B33073) core of 3-Chlorothiophen-2-amine makes it an ideal precursor for synthesizing various fused and non-fused heterocyclic compounds. The amine group provides a nucleophilic center for reactions such as condensation and cyclization, while the chlorine atom can participate in substitution reactions or influence the reactivity of the thiophene ring.

The thiazole (B1198619) ring is a prominent scaffold in many biologically active compounds. nih.govfrontiersin.org this compound can be utilized in the synthesis of thiophene-fused thiazole derivatives. A common and classical method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com While direct use of this compound as the thioamide component is less common, its derivatives are instrumental. For instance, related structures like 4-(4-chlorothiophen-2-yl)thiazol-2-amine are synthesized from 1-(4-chlorothiophen-2-yl)ethanone, demonstrating the utility of the chlorothiophene moiety in building these systems. nih.govfrontiersin.org The synthesis typically begins with the bromination of a substituted acetophenone, followed by condensation with thiourea (B124793) to form the aminothiazole ring. nih.govfrontiersin.org

The general approach highlights how the aminothiophene structure serves as a platform for constructing more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents. frontiersin.orgnih.gov The resulting thiazole derivatives are investigated for a wide range of medicinal uses, including anticancer and antibacterial properties. nih.gov

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| 1-(4-chlorothiophen-2-yl)ethanone | 1. Br₂, Diethyl ether 2. Thiourea | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Core structure for developing anti-inflammatory and analgesic agents. | nih.govfrontiersin.org |

| α-Haloketones | Thioamides | Substituted Thiazoles | General method (Hantzsch reaction) for obtaining a wide variety of thiazole derivatives. | derpharmachemica.com |

This compound is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles that are structural analogs of purines and exhibit significant biological activity. researchgate.netijacskros.com These compounds are of great interest in medicinal chemistry, with derivatives showing potential as anticancer agents by inhibiting protein kinases. semanticscholar.org

The synthesis typically involves the cyclization of a 2-aminothiophene-3-carboxamide (B79593) or a related derivative. nih.gov A common route starts with a 2-aminothiophene-3-carboxylate, which can be condensed with reagents like formamidine (B1211174) to form the pyrimidine (B1678525) ring. atlantis-press.com The resulting thieno[2,3-d]pyrimidin-4-ol can then be chlorinated, often using phosphoryl chloride (POCl₃), to produce a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. nih.govatlantis-press.com This chloro-derivative is highly reactive and allows for the introduction of various amine substituents via nucleophilic substitution, leading to a library of potentially bioactive compounds. ijacskros.comnih.govatlantis-press.com Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, significantly reducing reaction times. researchgate.net

| Starting Material | Reaction Steps | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Methyl 2-aminothiophene-3-carboxylate | 1. Condensation with formamidine acetate (B1210297) 2. Chlorination with POCl₃ 3. Nucleophilic substitution with amines | 4-Chlorothieno[2,3-d]pyrimidine | N-Substituted-thieno[2,3-d]pyrimidin-4-amines | atlantis-press.com |

| 2-Acylaminothiophene-3-carboxamide | Cyclization with base | - | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | nih.gov |

| 2,4-dihydroxy-thieno[2,3-d]pyrimidine | Reaction with phosphorus oxychloride | 2,4-dichlorothieno[2,3-d]pyrimidine | N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)carboxamides | ijacskros.com |

Thienoquinolines, which consist of a thiophene ring fused to a quinoline (B57606) system, have attracted considerable attention for their biological and synthetic applications. researchgate.net The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction can be adapted to synthesize thienoquinoline frameworks.

In a modified Pfitzinger approach, a suitable thiophene-based carbonyl compound can react with isatin or its derivatives to yield the desired fused heterocyclic system. researchgate.netjocpr.com The reaction mechanism involves the initial hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound to form an imine or enamine. Subsequent cyclization and dehydration lead to the formation of the quinoline ring fused to the thiophene core. wikipedia.org While direct application starting from this compound requires its conversion into a suitable carbonyl compound, this pathway demonstrates the potential of the thiophene scaffold in constructing complex polycyclic systems like thieno[2,3-b]quinolines. researchgate.netrsc.org

Thienothiophenes, compounds comprising two fused thiophene rings, are of interest for their unique electronic properties and potential applications in organic electronics. wikipedia.orgencyclopedia.pub There are several isomers of thienothiophene, with thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]thiophene (B52689) being the most stable. wikipedia.org

The synthesis of these frameworks often involves the cyclization of appropriately substituted thiophenes. wikipedia.org For example, 3-chlorothiophene (B103000) derivatives bearing an electron-withdrawing group at the C-2 position can undergo nucleophilic aromatic substitution with sulfur nucleophiles, such as thioglycolic acid esters. mdpi.com A subsequent base-promoted intramolecular cyclization then forms the second thiophene ring, yielding the thieno[3,2-b]thiophene system. mdpi.com Another approach involves the reaction of a substituted thieno[2,3-b]thiophene with reagents like phenyl isothiocyanate, followed by heterocyclization to build further heterocyclic rings onto the core structure. nih.gov These methods underscore the role of substituted thiophenes, including derivatives of this compound, as foundational units for creating larger, conjugated ring systems.

Scaffold for the Development of New Small Molecules

The this compound core is a valuable scaffold in medicinal chemistry and drug discovery. Its ability to serve as a starting point for a wide variety of heterocyclic systems allows for the systematic exploration of chemical space to identify new bioactive small molecules. The derivatives synthesized from this scaffold, such as thienopyrimidines and thiophene-containing thiazoles, have been investigated for a range of pharmacological activities.

For example, thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent kinase inhibitors for anticancer therapy. semanticscholar.org Similarly, novel thiazole derivatives containing a chlorothiophene moiety have been developed as potential anti-inflammatory and analgesic agents by targeting enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. frontiersin.orgnih.gov The structural rigidity and defined stereochemistry of the thiophene ring, combined with the diverse functional groups that can be introduced, make this compound an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Precursor for Advanced Organic Materials and Dyes

Beyond pharmaceuticals, this compound and related aminothiophenes serve as important precursors for the synthesis of advanced organic materials and dyes. The amine group is readily diazotized and can subsequently be coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govunb.ca